5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol: is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a trifluoromethyl group, a thieno[2,3-c]pyrazole ring, a phenyl group, and a triazole ring
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown due to the lack of specific information . The trifluoromethyl group in the compound may play a crucial role in these interactions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. The starting materials often include substituted thieno[2,3-c]pyrazole and phenyltriazole derivatives. The synthetic route may involve:
Formation of the thieno[2,3-c]pyrazole ring: through cyclization reactions.
Introduction of the trifluoromethyl group: via nucleophilic substitution or electrophilic addition.
Coupling reactions: to attach the phenyl group to the triazole ring.
Thiol functionalization: to introduce the thiol group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or iodine for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: or for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities or protein interactions.
Medicine:
Drug Development: Its structural complexity makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Agriculture: The compound may be explored for use in agrochemicals to protect crops from pests or diseases.
Comparison with Similar Compounds
- 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-amine
Comparison: Compared to similar compounds, 5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions such as disulfide bond formation. Additionally, the trifluoromethyl group enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5S2/c1-22-13-9(11(21-22)15(16,17)18)7-10(25-13)12-19-20-14(24)23(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLRZVZVKSGHKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NNC(=S)N3C4=CC=CC=C4)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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